![molecular formula C10H14O2S B11946326 Phenyl t-butyl sulfone CAS No. 4170-72-3](/img/structure/B11946326.png)
Phenyl t-butyl sulfone
Overview
Description
Phenyl t-butyl sulfone is an organic compound characterized by the presence of a sulfone group (SO₂) attached to a phenyl ring and a t-butyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl t-butyl sulfone can be synthesized through several methods:
Oxidation of Sulfides: One common method involves the oxidation of phenyl t-butyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Aromatic Sulfonylation: Another approach is the sulfonylation of phenyl t-butyl compounds using sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl t-butyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the sulfone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Further oxidized sulfones.
Reduction: Corresponding sulfides.
Substitution: Nitrated, halogenated, or sulfonated phenyl t-butyl sulfones.
Scientific Research Applications
2.1. Nucleophilic Addition Reactions
Phenyl t-butyl sulfone serves as a precursor for generating nucleophilic species that can participate in various organic reactions. For instance, it has been identified as an effective source for perfluoro-tert-butyl anions, which can selectively react with arynes to produce functionalized arenes with high regioselectivity. This method allows for the introduction of bulky groups into aromatic systems, enhancing the chemical properties of the resulting compounds .
Reaction Type | Substrate | Product | Yield |
---|---|---|---|
Nucleophilic addition | Arynes | Perfluoro-tert-butylated arenes | High |
2.2. Synthesis of Functionalized Compounds
The compound has been utilized in the Julia–Kocienski reaction to synthesize α,β-unsaturated esters and Weinreb amides. The presence of the sulfone group enhances the reactivity of the substrates, leading to higher stereoselectivity and improved yields in these transformations .
Reaction Type | Substrate | Product | Stereoselectivity |
---|---|---|---|
Julia–Kocienski reaction | Various | α,β-Unsaturated esters | High |
Pharmaceutical Applications
This compound derivatives have been explored for their potential therapeutic applications. Sulfones are known to exhibit biological activity and have been incorporated into drugs targeting various medical conditions, including anti-cancer and anti-inflammatory agents. For example, compounds containing sulfone moieties are present in medications such as eletriptan (for migraine treatment) and dapsone (an antibacterial agent) .
Drug Name | Indication | Sulfone Component |
---|---|---|
Eletriptan | Migraine | Yes |
Dapsone | Antibacterial | Yes |
Material Science Applications
In materials science, this compound is investigated for its role in polymer synthesis. The sulfone group can impart thermal stability and enhance the mechanical properties of polymers. Research indicates that polymers containing sulfones exhibit improved resistance to oxidative degradation, making them suitable for high-performance applications .
Material Type | Property Enhanced | Application Area |
---|---|---|
Polymers | Thermal stability | High-performance materials |
5.1. Synthesis of 19F-labeled NMR Probes
A notable study demonstrated the use of this compound in synthesizing sensitive 19F-labeled NMR probes. The unique steric properties of the perfluoro-tert-butyl group derived from this compound allowed for enhanced resolving ability in complex mixtures, making it a valuable tool for analytical chemistry .
5.2. Exploration in Agrochemicals
Research has also focused on the application of sulfones in agrochemicals, where they function as intermediates in the synthesis of herbicides and pesticides. The versatility of this compound allows for modifications that can lead to compounds with specific biological activities tailored for agricultural applications .
Mechanism of Action
The mechanism of action of phenyl t-butyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group is electron-withdrawing, which makes the compound reactive towards nucleophiles and electrophiles. This reactivity is exploited in various synthetic transformations, including cross-coupling reactions and functional group modifications .
Comparison with Similar Compounds
Similar Compounds
Phenyl methyl sulfone: Similar structure but with a methyl group instead of a t-butyl group.
Phenyl ethyl sulfone: Contains an ethyl group instead of a t-butyl group.
Phenyl vinyl sulfone: Features a vinyl group in place of the t-butyl group.
Uniqueness
Phenyl t-butyl sulfone is unique due to the presence of the bulky t-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other sulfones and valuable in specific synthetic applications where steric effects are crucial .
Biological Activity
Phenyl t-butyl sulfone, a member of the sulfone class of compounds, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, therapeutic potential, and mechanisms of action, supported by relevant data tables and case studies.
Overview of this compound
This compound is synthesized through the oxidation of t-butyl phenyl sulfide. It is characterized by its sulfonyl functional group, which contributes to its reactivity and biological activity. Sulfones have been widely studied for their roles in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and anticancer applications .
Biological Activities
1. Anticancer Activity
this compound exhibits significant anticancer properties. Research indicates that sulfones can act as inhibitors of various cancer-related pathways. For instance, they inhibit protein phosphatase methylesterase-1 (PME-1), which is linked to cancer progression and Alzheimer's disease . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.
2. Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
3. Antimicrobial Properties
this compound demonstrates antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent in clinical settings .
4. Other Pharmacological Activities
Sulfones have also been studied for their roles as cysteine protease inhibitors, which are crucial in treating diseases caused by parasitic infections like Trypanosomiasis . Additionally, they exhibit activities as β-lactamase inhibitors, enhancing the efficacy of β-lactam antibiotics against resistant strains of bacteria .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as a competitive inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer cell proliferation.
- Regulation of Gene Expression: this compound influences gene expression related to apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Modulation: It modulates oxidative stress responses in cells, contributing to its anticancer effects.
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency against cancer cells.
Case Study 2: Anti-inflammatory Activity
Research on animal models showed that treatment with this compound reduced paw edema significantly compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
tert-butylsulfonylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMGPNAOZRUYCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194505 | |
Record name | Phenyl t-butyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4170-72-3 | |
Record name | Phenyl t-butyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl t-butyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL PHENYL SULFONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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